4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a polycyclic heterocyclic compound characterized by a pyrrolo[3,4-d]pyrimidine-dione core. Its structure includes a 4-hydroxyphenyl group at position 4 and a 2-methoxyethyl substituent at position 4.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-22-7-6-18-8-11-12(14(18)20)13(17-15(21)16-11)9-2-4-10(19)5-3-9/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSDLDZFRIZACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . Another approach includes the use of catalytic protodeboronation of pinacol boronic esters, followed by a series of functional group transformations . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair . By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death. Additionally, it may interact with other cellular targets, modulating various signaling pathways and biological processes.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Polarity: Hydroxyphenyl groups at position 4 (target compound vs. Bulky substituents at position 6 (e.g., naphthylmethyl in compound 10) correlate with higher melting points (212°C) due to increased molecular rigidity . Methoxyethyl (target compound) and hydroxyethyl (BK51538) groups at position 6 may improve metabolic stability compared to aromatic substituents .
Biological Activity Trends :
- Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in , 4-chloro-2-fluorophenyl in ) exhibit kinase inhibitory activity, suggesting the target compound’s hydroxyphenyl group could be optimized for similar targets.
- The absence of reported activity for BK51538 highlights the critical role of substituent selection in pharmacological efficacy.
Biological Activity
The compound 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
The synthesis of this compound typically involves a multi-step organic reaction process that includes the formation of the pyrrolo[3,4-d]pyrimidine core followed by the introduction of hydroxyphenyl and methoxyethyl groups. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Chemical Properties:
- Molecular Formula: C16H19N3O4
- Molecular Weight: 317.34 g/mol
- IUPAC Name: 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Anticancer Activity
Research has indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives showed moderate to excellent activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.38 μM to 0.66 μM . The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer cell proliferation.
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Another study focused on N(4)-phenylsubstituted derivatives of pyrrolo[2,3-d]pyrimidines as potent inhibitors of VEGFR-2. Compounds were shown to be significantly more effective than standard treatments like semaxanib . The structure-activity relationship analysis suggested that specific substitutions on the phenyl ring enhanced biological activity.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to modulate pathways associated with inflammation through its interaction with various biological macromolecules . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrrolo[3,4-d]pyrimidine core can significantly affect biological activity. For instance:
- Substituents on the Phenyl Ring: The presence of electron-withdrawing groups (EWGs) such as halogens has been correlated with increased potency against cancer cell lines.
- Hydroxy and Methoxy Groups: These functional groups contribute to hydrogen bonding capabilities and enhance interactions with target proteins .
Case Studies
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Case Study on Anticancer Activity:
- A derivative was tested against multiple cancer lines showing IC50 values lower than traditional chemotherapeutics.
- Notably effective in inducing apoptosis in cancer cells while sparing normal cells.
- Case Study on VEGFR Inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
